2-(4-(Bromomethyl)phenyl)benzo[d]thiazole
Overview
Description
2-(4-(Bromomethyl)phenyl)benzo[d]thiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields. The compound has a molecular formula of C14H10BrNS and a molecular weight of 304.21 g/mol . Benzothiazole derivatives are widely studied due to their potential in medicinal chemistry, particularly for their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(4-(Bromomethyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
2-(4-(Bromomethyl)phenyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, benzothiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to form covalent bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
2-(4-(Bromomethyl)phenyl)benzo[d]thiazole can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
2-arylbenzothiazoles: Studied for their anticancer activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Evaluated for their antitubercular activity.
The uniqueness of this compound lies in its bromomethyl group, which provides additional reactivity and versatility in chemical synthesis and biological interactions.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNS/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGFUKAVDJZZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534056 | |
Record name | 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24239-18-7 | |
Record name | 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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